molecular formula C8H10N2O2 B124282 (R)-3-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 155050-17-2

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No.: B124282
CAS No.: 155050-17-2
M. Wt: 166.18 g/mol
InChI Key: QOTCEJINJFHMLO-SSDOTTSWSA-N
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Description

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid (: 155050-17-2) is a chiral, non-proteinogenic beta-amino acid that serves as a valuable building block in organic synthesis and medicinal chemistry research . This compound features a pyridin-3-yl ring system, which contributes to its physicochemical properties and potential for hydrogen bonding, making it a versatile intermediate for the design of novel pharmacologically active molecules . With a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, it is characterized by a predicted pKa of 3.06±0.12 and a density of 1.268±0.06 g/cm3 . The compound's chiral (R)-configuration is critical for creating enantiomerically pure compounds, which is essential in the development of targeted therapeutics . Research Applications: This amino acid derivative is a key precursor in heterocyclic chemistry. Literature indicates its use in the synthesis of complex structures, such as 1,2,4-triazole derivatives, which are scaffolds of significant interest due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties . Its structure makes it suitable for developing new luminescent dyes and enzyme substrates for diagnostic assays . Handling and Storage: To maintain stability, this product should be stored in a cool (2-8°C), dark place under an inert atmosphere . Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. Safety information includes the GHS signal word "Warning" and hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTCEJINJFHMLO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364248
Record name (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155050-17-2
Record name (R)-3-Amino-3-(3-pyridyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155050-17-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for R 3 Amino 3 Pyridin 3 Yl Propanoic Acid and Its Analogues

General Methodologies for β-Amino Acid Synthesis

The synthesis of β-amino acids can be broadly categorized into classical chemical methods and biocatalytic or chemoenzymatic routes. These approaches offer different advantages in terms of substrate scope, stereoselectivity, and scalability.

Classical Chemical Approaches (e.g., Michael Addition, Homologation of α-Amino Acids)

Classical chemical methods have been foundational in the synthesis of β-amino acids. Two prominent strategies include the Michael addition and the homologation of α-amino acids.

The Michael addition , or conjugate addition, of an amine nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for forming the carbon-nitrogen bond characteristic of β-amino acids. illinois.edursc.orgresearchgate.net This reaction can be catalyzed by various catalysts, and solvent-free conditions have been developed to make the process more environmentally friendly. rsc.org Aza-Michael additions can be highly efficient for preparing β-amino carbonyl compounds. rsc.org

Homologation of α-amino acids provides a direct route to β-amino acids by extending the carbon chain of readily available α-amino acids by one methylene (B1212753) unit. illinois.edu The Arndt-Eistert reaction is a classic example of this approach. illinois.edunih.govrsc.org This method involves the conversion of an N-protected α-amino acid to its corresponding β-homomer. rsc.org The use of coupling agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) can make the process more cost-effective and scalable without causing racemization. rsc.org Another variation involves using Fmoc-α-amino acid pentafluorophenyl esters to acylate diazomethane, which are then converted to the desired Fmoc-β-amino acids. nih.govcore.ac.uk

Biocatalytic and Chemoenzymatic Routes to Enantiopure β-Amino Acids

Biocatalytic and chemoenzymatic methods have emerged as powerful tools for the synthesis of enantiomerically pure β-amino acids, offering high selectivity and mild reaction conditions. researchgate.netresearchgate.net These methods often employ enzymes, either alone or in combination with chemical steps, to achieve high enantiomeric excess.

Biocatalysis can involve the use of enzymes like lipases for the kinetic resolution of racemic β-amino acid derivatives. researchgate.net Engineered enzymes, such as modified aspartase or tryptophan synthase, can catalyze the asymmetric addition of ammonia (B1221849) or other amine nucleophiles to prochiral substrates. researchgate.netnih.gov For instance, engineered tryptophan synthase (TrpB) has been used for the synthesis of β-N-substituted-α-amino acids. nih.gov

Chemoenzymatic routes combine chemical synthesis with enzymatic reactions to produce enantiopure compounds. acs.orgnih.govresearchgate.netnih.gov A common strategy involves the chemical synthesis of a racemic or prochiral intermediate, followed by an enzymatic resolution or an asymmetric transformation. For example, a chemoenzymatic approach to β-branched α-amino acids starts with the chemical synthesis of β,β-disubstituted didehydroamino acids, followed by asymmetric hydrogenation using a chiral catalyst. acs.orgnih.gov Subsequent enzymatic stereoinversion can then provide access to all possible diastereomers. acs.orgnih.gov Similarly, enantiopure propargylic alcohols and amines can be synthesized via an enzymatic cascade involving a peroxygenase and alcohol dehydrogenases or amine transaminases. nih.gov

Stereoselective Synthesis of (R)-3-Amino-3-(pyridin-3-yl)propanoic acid

The synthesis of this compound in its enantiomerically pure form requires stereoselective methods. Key strategies include asymmetric catalysis, diastereomeric salt resolution, and enantioselective hydrogenation.

Asymmetric Catalysis in Chiral Propanoic Acid Synthesis

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, including α-chiral carboxylic acids. nih.govacs.orgrsc.org This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction.

For the synthesis of chiral propanoic acids, various catalytic systems have been developed. These include metal-based catalysts with chiral ligands and organocatalysts. acs.orgrsc.org For instance, chiral Lewis acid catalysts, where the metal center itself is the exclusive source of chirality, have been shown to be effective in a range of reactions, including Michael additions. nih.govacs.org Computationally designed β-amino acid catalysts have also been proposed for asymmetric Michael additions, predicting high enantioselectivities. acs.org The development of recyclable chiral catalysts is also an area of active research, aiming to improve the sustainability of these processes. rsc.org

Diastereomeric Salt Resolution and Selective Crystallization Techniques

Diastereomeric salt resolution is a classical and industrially viable method for separating enantiomers. acs.orgmdpi.comnih.gov This technique involves reacting a racemic mixture of an acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. acs.orgmdpi.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. acs.orgmdpi.com

In the context of 3-amino-3-(pyridin-3-yl)propanoic acid, a notable example is the resolution of the N-BOC-protected precursor using (1R,2S)-(−)-ephedrine. acs.org The less soluble diastereomeric salt can be selectively crystallized, and subsequent hydrolysis and deprotection yield the desired enantiomerically enriched amino acid ester. acs.org The efficiency of the resolution can be influenced by factors such as the choice of solvent and the molar ratio of the resolving agent. nih.gov

Resolving Agent Target Compound Key Outcome
(1R,2S)-(−)-EphedrineN-BOC-3-amino-3-(3'-pyridyl)propionic acidSelective crystallization of the diastereomeric salt leads to high enantiomeric purity of the (S)-enantiomer after further steps. acs.org
threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol3-chloromandelic acidHigh resolution efficiency (94%) achieved under optimal conditions. nih.gov
2-amino-1,2-diphenylethanol (ADPE) and cinchonidine3-hydroxycarboxylic acidsEfficient enantioseparation of various 3-hydroxycarboxylic acids. mdpi.com

Enantioselective Hydrogenation Methodologies

Enantioselective hydrogenation is a powerful and widely used technique for the synthesis of chiral compounds. hilarispublisher.comnih.govnih.gov This method involves the addition of hydrogen across a double bond in a prochiral substrate using a chiral catalyst, typically a transition metal complex with a chiral ligand.

Green Chemistry Principles in the Synthesis of Pyridyl Propanoic Acids

The application of green chemistry principles to the synthesis of pyridyl propanoic acids and related β-amino acids is an area of growing importance, aimed at developing more sustainable and environmentally benign manufacturing processes. researchgate.net These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. researchgate.netacs.org

A key strategy in the green synthesis of chiral molecules like this compound is the use of catalysis. Catalytic reagents are preferred over stoichiometric ones as they reduce waste and are often more selective. acs.org In the realm of asymmetric synthesis, both organocatalysis and biocatalysis have emerged as powerful tools that align with green chemistry goals.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysts. nih.gov For instance, chiral β-amino alcohols, which can be easily derived from naturally occurring amino acids, have been successfully used to catalyze asymmetric aldol (B89426) reactions in aqueous micellar media. researchgate.netnih.gov This approach is notable for its use of water, a green solvent, and readily available catalysts, achieving high yields and enantioselectivities. nih.gov

Biocatalysis, the use of enzymes or whole microorganisms, represents another cornerstone of green synthesis. Enzymes operate under mild conditions (temperature and pH), often in aqueous environments, and exhibit high specificity, which can eliminate the need for protecting groups—a key principle of green chemistry. acs.org Research into biocatalytic routes for producing pyridine (B92270) and piperidine (B6355638) heterocycles from sustainable biomass sources is underway. ukri.org For example, researchers are exploring the use of enzymes to convert pyridinedicarboxylic acids, potentially derived from biomass, into valuable substituted pyridines. ukri.org The use of enzymes extracted from genetically modified bacteria to produce adipic acid from glucose instead of carcinogenic benzene (B151609) is a prime example of this principle in action in other areas of chemical synthesis. youtube.com

The principles of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, and waste prevention are central to green synthetic design. researchgate.netacs.org Multi-component reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical. The use of pyridine-2-carboxylic acid, a bioproduct, as a recyclable catalyst for the rapid synthesis of pyrazolo[3,4-b]quinolinones exemplifies a green, multi-component approach. rsc.org

The table below summarizes some green chemistry approaches relevant to the synthesis of pyridyl propanoic acids and their analogues.

Green Chemistry PrincipleApplication in Pyridyl/Amino Acid SynthesisKey Advantages
Catalysis Use of chiral β-amino alcohols as organocatalysts in aqueous media. researchgate.netnih.govMetal-free, avoids toxic catalysts, high yields and enantioselectivity. researchgate.net
Use of enzymes (biocatalysis) for conversions. ukri.orgrsc.orgHigh specificity, mild reaction conditions, reduces need for protecting groups. acs.org
Use of recyclable catalysts like pyridine-2-carboxylic acid. rsc.orgReduces waste, catalyst can be reused over multiple cycles.
Safer Solvents & Reagents Performing reactions in water or aqueous micelles. researchgate.netnih.govEliminates volatile organic compounds (VOCs), improves safety. researchgate.net
Using glucose as a starting material instead of benzene. youtube.comAvoids carcinogenic reagents, utilizes renewable feedstock.
Atom Economy Designing multi-component reactions. rsc.orgMaximizes the incorporation of reactant atoms into the final product, minimizing waste. acs.org
Reduce Derivatives Employing specific enzymes that react at a single site. acs.orgAvoids the need for protection and deprotection steps, shortening the synthetic route and reducing waste. acs.org

Synthetic Routes to Functionally Modified Derivatives and Analogues

This compound serves as a valuable chiral building block for the synthesis of more complex molecules and functionally modified derivatives. evitachem.com Its structure, containing a chiral center, a basic amino group, a carboxylic acid, and an aromatic pyridine ring, offers multiple sites for chemical modification. evitachem.com The development of synthetic routes to its analogues is crucial for applications in medicinal chemistry and materials science. evitachem.comhilarispublisher.com

One common strategy involves modifying the carboxylic acid or amino group. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through methods like the hydroarylation of the corresponding propenoic acids. mdpi.com Similarly, the synthesis of other β-amino acids, such as (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, has been accomplished through established protocols involving chiral auxiliaries. orgsyn.org

Another approach is to create analogues by altering the heterocyclic core or introducing substituents. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized as potential antibacterial agents. nih.gov The synthetic pathway for these compounds involved several steps, starting from commercially available materials like 2-chloro-5-nitropyridine (B43025) and employing key reactions such as carbamate (B1207046) formation and oxazolidinone ring closure. nih.gov

The table below outlines synthetic strategies for creating various derivatives and analogues of pyridyl propanoic acids.

Derivative/Analogue ClassSynthetic StrategyStarting MaterialsKey Intermediates
3-(Pyridine-3-yl)-2-oxazolidinones Multi-step synthesis involving nitration, carbamate formation, and cyclization. nih.gov2-chloro-5-nitropyridine, morpholine, (R)-glycidyl butyrate. nih.govCarbamate and oxazolidinone intermediates. nih.gov
(R)-3-Amino-3-(p-methoxyphenyl)propionic acid Asymmetric synthesis using a chiral pyrimidinone auxiliary derived from L-asparagine. orgsyn.orgL-asparagine, pivalaldehyde, p-anisidine. orgsyn.orgChiral 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone. orgsyn.org
3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid Alkylation of a pyrrolo[2,3-d]pyrimidine base followed by saponification and amination. mdpi.com4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, ethyl 3-bromopropionate. mdpi.comEthyl 3-(4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoate. mdpi.com
3-Aryl-3-(furan-2-yl)propanoic Acids Hydroarylation of 3-(furan-2-yl)propenoic acids with arenes under superelectrophilic activation. mdpi.com3-(furan-2-yl)propenoic acids, various arenes. mdpi.comNot explicitly detailed.

General chemical reactions that this compound can undergo include oxidation to form oxo derivatives, reduction of the pyridine ring or carboxylic acid, and substitution reactions at the amino or pyridine moieties. evitachem.com These transformations provide access to a wide array of functionally modified analogues for further investigation.

Advanced Analytical Methodologies for Chiral Pyridyl Propanoic Acids

Enantiomeric Purity Determination and Stereochemical Analysis

The determination of enantiomeric purity is a critical aspect of quality control for chiral molecules like (R)-3-Amino-3-(pyridin-3-yl)propanoic acid. Various advanced analytical techniques are utilized to separate and quantify the enantiomers, ensuring the desired stereoisomer is present in the correct proportion.

Advanced Chromatographic Techniques (HPLC, UHPLC, GC, SFC) for Chiral Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for the chiral separation of amino acids. chromatographytoday.comnih.gov These techniques often employ chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. chromatographytoday.com For underivatized amino acids, which are zwitterionic and have poor solubility in non-polar solvents, macrocyclic glycopeptide-based CSPs like teicoplanin are particularly effective. The separation of 3-amino-3-(pyridin-3-yl) propanoic acid has been demonstrated using a CHIRALPAK ZWIX(-) column with a mobile phase consisting of a methanol/acetonitrile mixture containing triethylamine (B128534) (TEA) and acetic acid. hplc.eu

Gas Chromatography (GC) is another valuable technique for chiral analysis, though it typically requires the derivatization of amino acids to make them volatile. nih.gov Common derivatization methods include esterification of the carboxyl group followed by acylation of the amino group. This two-step process, for instance using methanolic HCl and then trifluoroacetic anhydride, can create volatile derivatives suitable for GC analysis without causing racemization. Comprehensive two-dimensional GC (GC×GC) offers very high selectivity for the chiral analysis of amino acids. nih.gov

Supercritical Fluid Chromatography (SFC) is an emerging technique for chiral separations that utilizes supercritical fluids, such as carbon dioxide, as the mobile phase. mdpi.com It can be a powerful tool for the separation of enantiomers. mdpi.com

Table 1: Chromatographic Methods for Chiral Separation

TechniqueStationary Phase ExampleMobile Phase/ConditionsDerivatization
HPLC CHIRALPAK ZWIX(-) hplc.euMeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH hplc.euNot always required
GC CHIRALDEX G-TA Temperature programmingRequired (e.g., esterification and acylation)
SFC Polysaccharide-based CSPs mdpi.comSupercritical CO2 with modifiersMay not be required

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively used for the enantioseparation of amino acids. nih.gov This method often involves the use of a chiral selector added to the running buffer, such as cyclodextrins. nih.govnih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation. google.com For instance, the separation of phenethylamines has been achieved using a dual-chiral running buffer system containing both a chiral ionic liquid and β-cyclodextrin. nih.gov Baseline separations of derivatized amino acids have been achieved in a Tris-borate buffer containing β-cyclodextrin and hexamethylenediamine. nih.gov

Spectrometric Detection Methods (UV, Circular Dichroism)

Ultraviolet (UV) spectroscopy can be used for the detection of pyridyl-containing compounds. For example, 3-aminopyridine (B143674) exhibits characteristic absorption bands in the UV spectrum. researchgate.net When coupled with a separation technique like HPLC, UV detection allows for the quantification of the separated enantiomers. yakhak.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, making this technique highly specific for stereochemical analysis. CD spectroscopy can be used to determine the enantiomeric purity of amino acids. researchgate.net

Application of Chiral Derivatization Reagents and Chiral Stationary Phases

The use of chiral stationary phases (CSPs) is a direct method for enantiomeric separation in chromatography. chromatographytoday.comgoogle.com These phases are designed to have specific interactions with one enantiomer over the other, leading to differential retention and separation. chromatographytoday.com A wide variety of CSPs are available, including those based on polysaccharides, cyclodextrins, crown ethers, and macrocyclic glycopeptides. mdpi.comsigmaaldrich.com For instance, CHIRALPAK® ZWIX(+) and ZWIX(-) are zwitterionic CSPs derived from cinchona alkaloids that have shown versatility in the chiral analysis of free amino acids. chiraltech.com

Indirect methods for chiral separation involve the use of a chiral derivatization reagent (CDR) to convert the enantiomers into diastereomers. google.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral column. google.com A commonly used CDR for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA). nih.govnih.gov Other reagents include 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of CDR can influence the separation efficiency and sensitivity of the analysis. nih.gov

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For a compound like propanoic acid, distinct signals are expected for the protons on the different carbon atoms. docbrown.info In the case of this compound, the aromatic protons of the pyridine (B92270) ring would appear in the downfield region of the spectrum, typically between 7.0 and 8.6 ppm, similar to what is observed for 3-aminopyridine. chemicalbook.com The protons on the propanoic acid backbone would appear at different chemical shifts depending on their proximity to the amino and carboxyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For propanoic acid, three distinct signals are observed, corresponding to the three carbon atoms. docbrown.info Similarly, for this compound, distinct signals would be expected for each of the eight carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups and their positions within the pyridine ring and the propanoic acid chain. docbrown.infonih.gov

Table 2: Predicted NMR Data for Propanoic Acid Moiety

Atom¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
-CH₃ ~1.1 docbrown.info~9 docbrown.info
-CH₂- ~2.3 docbrown.info~28 docbrown.info
-COOH ~11-12 docbrown.info~179 docbrown.info

Note: The actual chemical shifts for this compound will be influenced by the pyridin-3-yl and amino substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH2) would typically show stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the pyridine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the propanoic acid chain would be observed in the 2850-2960 cm⁻¹ range.

C=O stretching: The carbonyl group of the carboxylic acid is expected to produce a strong absorption band between 1700 and 1725 cm⁻¹.

C=N and C=C stretching: The pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

O-H stretching: The hydroxyl group of the carboxylic acid will exhibit a broad absorption band in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands.

These spectral features provide a fingerprint for the molecule, confirming the presence of the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the pyridine ring, which is a chromophore.

The pyridine moiety is expected to exhibit absorption maxima due to π → π* and n → π* transitions. Typically, pyridine and its derivatives show strong absorption bands in the UV region. For instance, a related compound, 1-pyridin-3-yl-ethylamine, has absorption maxima at 204 nm and 258 nm. sielc.com The exact position and intensity of the absorption bands for this compound would be influenced by the amino and propanoic acid substituents on the pyridine ring. The solvent used for the analysis can also affect the spectrum. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₂O₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing amino acids and their derivatives in complex mixtures. nih.govresearchgate.net In the context of this compound, LC-MS can be used for:

Purity assessment: To determine the purity of a sample by separating it from any impurities.

Quantification: To measure the concentration of the compound in a sample. nih.gov

Chiral separation: When coupled with a chiral stationary phase, LC-MS can be used to separate and quantify the R and S enantiomers of 3-Amino-3-(pyridin-3-yl)propanoic acid.

The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide structural information through fragmentation analysis. d-nb.inforestek.com For instance, predicted collision cross-section (CCS) values can be calculated for different adducts of the molecule, which can aid in its identification. uni.luuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 3-amino-3-(pyridin-4-yl)propanoic acid uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.08151134.6
[M+Na]⁺189.06345140.9
[M-H]⁻165.06695135.0
[M+NH₄]⁺184.10805152.2
[M+K]⁺205.03739139.1
[M+H-H₂O]⁺149.07149128.0
[M+HCOO]⁻211.07243155.8
[M+CH₃COO]⁻225.08808177.4
[M+Na-2H]⁻187.04890139.7
[M]⁺166.07368131.9
[M]⁻166.07478131.9

Note: Data presented is for the constitutional isomer 3-amino-3-(pyridin-4-yl)propanoic acid, as specific data for the 3-pyridyl isomer was not available. The values are expected to be very similar.

X-ray Crystallography for Absolute Stereochemistry Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. wikipedia.org To determine the absolute stereochemistry of this compound, a single crystal of the compound would be required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. For a chiral molecule, this technique can distinguish between the R and S enantiomers. wikipedia.orgusm.edu The crystal structure of the related achiral compound, 3-(pyridin-3-yl)propanoic acid, has been reported, providing a basis for comparison. nih.gov Racemic crystallography, where both enantiomers are present in the crystal, can also be a powerful tool for structure determination. nih.gov The assignment of the (R)-configuration is based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents around the chiral center. wikipedia.org

Table 2: Crystallographic Data for 3-(Pyridin-3-yl)propanoic acid nih.gov

ParameterValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7157 (4)
b (Å)14.6544 (13)
c (Å)7.2993 (6)
β (°)92.566 (5)
Volume (ų)717.64 (10)
Z4

Note: This data is for the achiral analogue and serves as a reference.

Academic and Research Applications of R 3 Amino 3 Pyridin 3 Yl Propanoic Acid

Role as a Chiral Building Block in Complex Molecular Architectures

The distinct stereochemistry and functional groups of (R)-3-Amino-3-(pyridin-3-yl)propanoic acid make it an important chiral building block for the synthesis of complex molecules. Chiral building blocks are essential in modern organic synthesis, particularly for creating enantiomerically pure compounds, which is crucial in drug development as different enantiomers of a drug can have vastly different biological activities.

In the realm of drug discovery, this compound and its derivatives serve as foundational components for the synthesis of novel therapeutic agents. The presence of the pyridine (B92270) ring is particularly noteworthy as it can enhance interactions with biological targets. nih.govnih.gov This heterocyclic moiety can participate in various non-covalent interactions, such as hydrogen bonding, π-stacking, and metal coordination, which can influence a molecule's binding affinity and selectivity for a specific biological target. nbinno.com

This compound is especially valuable in the development of agents targeting the central nervous system. Researchers have utilized pyridyl-containing amino acid derivatives to explore potential treatments for neurological disorders. nih.govacs.org For instance, derivatives of this compound are investigated for their potential to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease. nih.gov The stability and compatibility of this compound in various chemical reactions facilitate its incorporation into diverse and complex molecular structures, aiding in the advancement of medicinal chemistry. nih.gov

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity to identify lead compounds for drug development. While specific documentation on the inclusion of this compound in large-scale combinatorial libraries is not extensively detailed in the available literature, the principles of combinatorial synthesis strongly support its utility in this area. β-Amino acids, in general, are utilized in the creation of combinatorial libraries that mimic natural products. researchgate.net

The synthesis of libraries of related compounds, such as 3-imidazo[1,2-a]pyridin-3-yl-propionic acid amides, has been successfully achieved through parallel synthesis methods, demonstrating the feasibility of creating diverse collections of molecules based on a pyridyl-propanoic acid scaffold. americanpeptidesociety.org The functional groups of this compound—the carboxylic acid and the amino group—provide convenient handles for chemical modification, allowing for the systematic variation of substituents to generate a library of compounds. This approach enables the exploration of a wide chemical space to discover novel bioactive molecules. evitachem.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of β-amino acids, like this compound, into peptide sequences is a well-established strategy to create peptidomimetics. researchgate.net

The presence of the β-amino acid alters the peptide backbone, making it resistant to proteases that typically cleave the amide bonds of α-amino acids. researchgate.net This increased proteolytic stability is a highly desirable feature for therapeutic peptides. Furthermore, β-amino acids can induce specific secondary structures, such as helices and turns, in peptides. mdpi.com This conformational control is crucial for mimicking the bioactive conformation of a natural peptide and ensuring high-affinity binding to its target receptor. The β-hairpin is a particularly interesting scaffold that is often used in molecular recognition and can be mimicked using peptidomimetic design. americanpeptidesociety.org

Applications of this compound as a Chiral Building Block

Application AreaKey Features and AdvantagesRelevant Research Focus
Drug DiscoveryPyridine ring enhances biological interactions. nih.govnih.gov Versatile for synthesizing complex molecules. nih.govNeurological disorders, neuroprotective agents. nih.govacs.org
Combinatorial LibrariesFunctional groups allow for diverse modifications. Suitable for parallel synthesis. americanpeptidesociety.orgLead discovery and optimization. evitachem.com
PeptidomimeticsIncreases proteolytic stability. researchgate.net Induces specific secondary structures. mdpi.comImproving pharmacokinetic properties of peptide-based drugs. researchgate.net

Structure-Activity Relationship (SAR) Studies on Pyridyl Propanoic Acid Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. capotchem.comnih.gov These studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

SAR studies on molecules containing the pyridyl propanoic acid scaffold involve systematically modifying different parts of the molecule and evaluating the effect of these changes on its biological activity. For pyridine derivatives, the position and nature of substituents on the pyridine ring can significantly impact their pharmacological effects. For example, the introduction of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) can enhance antiproliferative activity in cancer cell lines.

Similarly, modifications to the propanoic acid chain can also lead to changes in activity. Studies on aryl propionic acid derivatives have shown that even slight modifications to the substituents on the aromatic ring can lead to improvements in their anti-inflammatory, antibacterial, or anticancer activities. These findings underscore the importance of systematic structural modifications in optimizing the therapeutic potential of compounds based on the pyridyl propanoic acid scaffold.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. For compounds with a chiral center, like this compound, the spatial arrangement of atoms can dramatically affect how the molecule interacts with its biological target.

It is a well-established principle that different enantiomers of a chiral drug can have significantly different potencies and even different pharmacological effects. For many aryl propionic acid derivatives, the (S)-enantiomer is often the one responsible for the desired therapeutic activity. The specific stereochemistry of a molecule can influence its binding affinity to a receptor, with one enantiomer fitting much more snugly into the binding site than the other. This stereoselective binding is a key determinant of a drug's efficacy. Furthermore, stereochemistry can also affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, including its uptake into cells.

Key Considerations in SAR Studies of Pyridyl Propanoic Acid Scaffolds

Aspect of SARFactors InvestigatedObserved Effects
Structural ModificationsPosition and nature of substituents on the pyridine ring. Modifications to the propanoic acid side chain.Alterations in potency and selectivity of biological activity.
StereochemistryAbsolute configuration (R vs. S) at the chiral center.Significant differences in receptor binding affinity and biological activity. Can influence cellular uptake and other ADME properties.

Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Salt Bridge Formation)

The specific three-dimensional arrangement of this compound, featuring a chiral center, a basic pyridine nitrogen, an acidic carboxylic acid group, and a primary amino group, allows it to engage in a variety of non-covalent interactions critical for its binding to biological targets. The primary modes of interaction are hydrogen bonding and the formation of salt bridges.

Hydrogen Bonding: The molecule possesses multiple sites for both donating and accepting hydrogen bonds. The carboxylic acid group can act as a hydrogen bond donor (via its hydroxyl proton) and an acceptor (via its carbonyl and hydroxyl oxygens). The primary amino group is a potent hydrogen bond donor. Furthermore, the nitrogen atom within the pyridine ring serves as a hydrogen bond acceptor. Crystal structure analysis of the related compound 3-(pyridin-3-yl)propionic acid reveals that molecules form chains through N—H⋯O hydrogen bonds between the pyridine nitrogen and the carboxylic acid proton nih.gov. This intrinsic capability for hydrogen bonding is fundamental to its interaction with receptor binding pockets, where it can engage with amino acid residues like serine, threonine, tyrosine, aspartate, glutamate (B1630785), and asparagine analchemres.org. Molecular docking studies on various structurally related compounds confirm the critical role of hydrogen bonds in stabilizing the ligand-receptor complex analchemres.orgresearchgate.net.

Salt Bridge Formation: As an amino acid, this compound exists in a zwitterionic form under physiological pH, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This dual charge allows for the formation of strong electrostatic interactions known as salt bridges. The positively charged ammonium (B1175870) group can form salt bridges with negatively charged residues in a receptor, such as aspartate or glutamate. Conversely, the negatively charged carboxylate group can interact with positively charged residues like lysine (B10760008), arginine, or histidine. These salt bridge interactions are significantly stronger than typical hydrogen bonds and play a crucial role in the initial recognition and stable anchoring of the ligand within a binding site.

These fundamental interactions are exemplified in the study of derivatives acting on specific receptors. For instance, the binding of glycine (B1666218) site agonists to the NMDA receptor is heavily reliant on key hydrogen bond interactions between the ligand's α-amino acid portion and specific residues within the receptor's binding pocket nih.govfrontiersin.org.

Investigation of Biological Activities of this compound Derivatives

The structural scaffold of this compound serves as a valuable starting point for the synthesis of a diverse range of derivatives with significant potential across various therapeutic areas. Researchers have modified the core structure to explore and optimize a wide spectrum of biological activities.

Modulatory Effects on Neurotransmitter Systems and Related Pathways

Derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems, with a particular focus on the glutamatergic system. The N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor, is a primary target. nih.gov. Activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit nih.gov.

Researchers have successfully designed derivatives that act as agonists at this glycine binding site. For example, a series of (R)-2-amino-3-triazolpropanoic acid analogues, which share a similar structural framework, were developed and found to function as glycine site agonists with varying activity across different NMDA receptor subtypes nih.govfrontiersin.org. One such derivative, (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, was identified as a full agonist at certain NMDA receptor subtypes nih.govfrontiersin.org. By modulating the activity of NMDA receptors, these compounds can influence synaptic plasticity, learning, and memory, making them valuable tools for neuroscience research and potential therapeutic agents for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated nih.govnih.gov.

Anti-inflammatory Properties of Propanoic Acid Derivatives

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) orientjchem.orghumanjournals.com. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) that mediate inflammation orientjchem.org. Building on this precedent, derivatives of propanoic acid incorporating pyridine and other heterocyclic moieties have been synthesized and evaluated for anti-inflammatory effects.

Studies on various related structures have demonstrated significant anti-inflammatory activity in preclinical models. For instance, 2-[p-(2-imidazo[1,2-a]pyridyl) phenyl]propionic acid (miroprofen) was found to be as active as indomethacin (B1671933) in models of exudative inflammation and inhibited carrageenan-induced paw edema in rats nih.gov. Similarly, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives showed significant anti-inflammatory activity in the rat paw edema model nih.gov. The activity of these compounds is often structure-dependent, with some derivatives showing mild to moderate activity (36-90% inhibition) orientjchem.orghumanjournals.com. In vitro studies with a related compound, (R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, demonstrated significant inhibition of the pro-inflammatory cytokines TNF-α (78% inhibition) and IL-6 (89% inhibition) at a concentration of 10 µg/mL . These findings underscore the potential of the pyridinylpropanoic acid scaffold in developing new anti-inflammatory agents ontosight.airesearchgate.net.

Antimicrobial and Antiviral Potential

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with therapeutic properties, including antimicrobial and antiviral activities nih.govnih.govmdpi.com. The incorporation of this moiety into an amino acid framework, as seen in this compound, provides a basis for developing novel anti-infective agents.

Antimicrobial Activity: Derivatives of 3-aminopropanoic acid have shown structure-dependent antimicrobial activity against a range of pathogens semanticscholar.org. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated inhibitory activity against Candida albicans, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) typically ranging from 64 to 128 µg/mL mdpi.com. A related compound, (R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, showed notable antibacterial properties against several strains, as detailed in the table below . Furthermore, imidazo[4,5-b]pyridine derivatives have shown potent activity against Gram-positive bacteria like Bacillus cereus nih.gov.

CompoundBacterial StrainMIC (µg/mL)Reference
(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acidEnterococcus faecalis40
(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acidPseudomonas aeruginosa50
(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acidSalmonella typhi45
(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acidKlebsiella pneumoniae50

Antiviral Potential: The pyridine ring is a core component of many compounds investigated for antiviral activity nih.gov. Pyridine C-nucleosides have been explored as analogues of the antiviral drug Favipiravir researchgate.net. Research has also shown that glycoconjugates containing a (5-amino-2-pyridyl) moiety can inhibit the replication of viruses such as Classical Swine Fever Virus (CSFV) and Hepatitis C Virus (HCV) mdpi.com. Some pyridazine (B1198779) derivatives have demonstrated activity against herpes simplex virus type-1 (HSV-1) and hepatitis A virus (HAV) researchgate.net. Molecular docking studies have suggested that pyridine-N-oxides may inhibit the main protease (3CLpro) of the SARS-CoV-2 virus mdpi.com. This body of research indicates that derivatives of this compound are viable candidates for the development of new antiviral therapies.

Anticancer and Antioxidant Activities

Anticancer Activity: The pyridine scaffold is present in numerous molecules with antiproliferative and cytotoxic effects against various cancer cell lines nih.gov. Derivatives of propanoic acid have likewise been extensively studied as potential anticancer agents. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were shown to reduce the viability of A549 non-small cell lung cancer cells and suppress their migration mdpi.com. The anticancer effects are often structure-dependent and can be significant, with some compounds showing growth inhibitory (GI50) or cytotoxic (IC50) activity at submicromolar or low micromolar concentrations mdpi.comnih.govmdpi.com.

Compound Derivative Class/ExampleCancer Cell LineActivity (IC50/GI50)Reference
(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acidMCF-7 (Breast)225 µM (IC50)
(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acidMDA-MB-231 (Breast)Effective at 50 µM
Azepano- and 3-amino-3,4-seco-triterpenoidsLeukemia, Colon, Ovarian0.20–0.94 μM (GI50) nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung)Reduced viability by 50% mdpi.com

Antioxidant Activity: Reactive oxygen species (ROS) and the resulting oxidative stress are implicated in the pathogenesis of many diseases, including cancer mdpi.com. Compounds that can scavenge free radicals have therapeutic potential. Pyridine derivatives have been noted for their antioxidant properties pensoft.netresearchgate.net. The chemical structure of 3-Pyridinepropanoic acid derivatives, featuring the pyridine ring, contributes to their potential antioxidant effects, which may help protect against oxidative stress and cellular damage ontosight.ai. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their ability to act as antioxidants, with their activity being evaluated using methods like the DPPH radical scavenging assay mdpi.com. This dual anticancer and antioxidant activity makes these scaffolds particularly attractive for further development mdpi.com.

Receptor Agonist and Antagonist Profiles (e.g., NMDA Receptor Glycine Site, S1P1 Receptor, LAT1 Inhibitors)

NMDA Receptor Glycine Site: As discussed in section 4.3.1, derivatives of this compound have been specifically designed as agonists for the glycine co-agonist site on the GluN1 subunit of NMDA receptors nih.gov. A notable achievement in this area is the development of compounds with subtype selectivity. For instance, (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs were found to have high variation in potency and efficacy among the different NMDA receptor subtypes (GluN1/2A-D) nih.gov. Further work on (R)-2-amino-3-triazolpropanoic acid derivatives led to compounds that are full or partial agonists at GluN1/2C and GluN1/2D subtypes with a 3- to 7-fold preference in potency over GluN1/2A-B subtypes nih.govresearchgate.net. This subtype selectivity is a significant advance, offering the potential for more targeted therapeutic interventions with fewer side effects.

S1P1 Receptor: The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from lymph nodes mdpi.com. Agonism of the S1P1 receptor leads to its internalization, which traps lymphocytes in the lymph nodes, producing an immunosuppressive effect mdpi.comnih.gov. This mechanism is the basis for approved multiple sclerosis therapies nih.gov. Research has identified that 3-arylpropionic acids are a class of potent and selective S1P1 receptor agonists researchgate.net. Systematic structure-activity relationship (SAR) studies, including the replacement of a phenyl ring with pyridine, have led to the development of modified 3-arylpropionic acids with enhanced pharmacokinetic properties researchgate.net. Furthermore, novel indole-propionic acid derivatives have been developed as S1P1 agonists that reduce peripheral blood lymphocytes and show efficacy in mouse models of autoimmune disease nih.gov.

LAT1 Inhibitors: The L-type amino acid transporter 1 (LAT1) is a protein that transports large neutral amino acids across cell membranes nih.gov. LAT1 is highly overexpressed in many types of cancer cells to meet their increased demand for amino acids, which are essential for their rapid growth and proliferation nih.govnih.gov. This makes LAT1 a promising target for anticancer therapy, as inhibiting it can starve cancer cells of crucial nutrients nih.gov. A variety of amino acid derivatives have been investigated as LAT1 inhibitors researchgate.netresearchgate.net. For example, a series of derivatives of L-tryptophan were evaluated for their ability to inhibit LAT1, with the 5-substituted derivative being the most potent, showing an IC50 of 19 μM for inhibiting L-leucine uptake in human colon carcinoma cells researchgate.net. Given that this compound is a non-proteinogenic amino acid, its derivatives represent a potential scaffold for the design of novel LAT1 inhibitors to exploit this therapeutic strategy.

Interaction with Metalloproteins and Formation of Biologically Significant Metal Complexes

The unique structural attributes of this compound, specifically the presence of the pyridine ring and the amino acid functionality, make it a compelling candidate for interaction with metalloproteins and the formation of coordination complexes with biologically significant metal ions. The pyridine nitrogen atom, with its available lone pair of electrons, and the amino and carboxyl groups of the propanoic acid backbone provide multiple potential coordination sites for metal binding.

Research into analogous compounds, such as R-3-(3-pyridyl)alanine, has demonstrated the capacity of pyridyl-containing amino acids to form chelate complexes with various transition metals, including palladium, rhodium, iridium, and ruthenium. In these complexes, the amino acid can coordinate with the metal center through the amino and carboxylate groups. Furthermore, the protonation state of the pyridine nitrogen can influence its coordination behavior. Under acidic conditions, the pyridine nitrogen is protonated and does not coordinate with the metal. However, upon deprotonation with a base, the pyridine nitrogen becomes available for coordination, leading to the formation of dimeric and trimeric complexes where the pyridyl group bridges between metal centers. This pH-dependent coordination is a critical factor in the potential biological activity and interaction of such compounds within physiological environments.

The formation of metal complexes with biologically relevant ions like zinc, copper, and iron is of particular interest. These metal ions are essential cofactors in a vast array of metalloproteins, playing crucial roles in enzymatic catalysis, structural stability, and signal transduction. The coordination of this compound to these metal centers within a protein could modulate the protein's function, either by mimicking the natural ligand, inhibiting the enzyme, or altering the metal's redox properties.

While specific studies detailing the interaction of this compound with specific metalloproteins are not extensively documented, the principles of coordination chemistry suggest several possibilities. The compound could act as a bidentate or tridentate ligand, depending on the metal ion and the steric environment of the binding site. The table below outlines the potential coordination modes of this compound with metal ions.

Table 1: Potential Coordination Modes of this compound with Metal Ions

Coordination Mode Involved Functional Groups Potential Biological Significance
Bidentate (Amino-Carboxylate) Amino group, Carboxylate group Mimicking natural amino acid binding in active sites.
Bidentate (Pyridyl-Amino) Pyridine nitrogen, Amino group Interaction with metal centers where nitrogen-rich coordination is preferred.
Bidentate (Pyridyl-Carboxylate) Pyridine nitrogen, Carboxylate group Formation of stable chelate rings, influencing the redox potential of the metal.

The biological significance of these metal complexes is an active area of research. For instance, metal complexes of amino acid derivatives have been investigated for their potential as therapeutic agents, with applications ranging from antimicrobial to anticancer activities. The specific stereochemistry of the (R)-enantiomer can also play a crucial role in its selective interaction with chiral biological macromolecules like proteins.

Use as Molecular Probes in Chemical Biology and Biological System Investigations

The inherent structural features of this compound and its derivatives make them promising candidates for the development of molecular probes for applications in chemical biology and the investigation of biological systems. The pyridine moiety, in particular, can be chemically modified to incorporate fluorophores or other reporter groups, enabling the visualization and tracking of the molecule within cellular environments.

Unnatural amino acids containing pyridyl groups have been synthesized and shown to exhibit fluorescent properties. nih.gov These fluorescent amino acids can be incorporated into peptides and proteins, serving as intrinsic probes to study protein structure, dynamics, and interactions. nih.gov The fluorescence of these probes can be sensitive to the local environment, such as solvent polarity and viscosity, providing valuable information about the conformational changes in proteins upon ligand binding or other biological events. nih.gov

Furthermore, the metal-coordinating ability of the pyridine and amino acid functionalities can be exploited to design fluorescent sensors for specific metal ions. The binding of a target metal ion to the pyridyl-amino acid probe can induce a change in its fluorescence properties, such as an increase or decrease in intensity (fluorescence quenching or enhancement) or a shift in the emission wavelength. researchgate.net This "turn-on" or "turn-off" fluorescence response allows for the selective detection and quantification of metal ions in biological samples.

For example, a Schiff base complex derived from a pyridine-containing amino acid has been shown to act as a selective fluorescent sensor for iron (Fe³⁺) ions. researchgate.net The complex exhibited high selectivity and sensitivity for Fe³⁺, with a detectable fluorescence quenching upon binding. researchgate.net The table below summarizes the key parameters of this analogous fluorescent metal ion sensor.

Table 2: Performance of a Pyridine-Amino Acid-Based Fluorescent Sensor for Fe³⁺

Parameter Value Reference
Target Ion Fe³⁺ researchgate.net
Detection Limit 0.81 µM researchgate.net
Stern-Volmer Constant (Ksv) 2.46 × 10⁴ L/mol researchgate.net

Data from a study on a related pyridine-amino acid Schiff base complex.

The development of such molecular probes based on the this compound scaffold could enable researchers to investigate the role of metal ions in various biological processes, including neurotransmission, oxidative stress, and metalloenzyme function. By incorporating this amino acid into peptides that target specific proteins or cellular compartments, it may be possible to develop probes for in-situ monitoring of metal ion concentrations and fluxes in living cells.

In addition to metal ion sensing, pyridyl-amino acid derivatives can be utilized in cellular imaging. nih.gov By attaching a suitable fluorescent dye to the molecule, its uptake, distribution, and localization within cells can be visualized using fluorescence microscopy. nih.gov This approach can provide insights into the transport mechanisms and metabolic fate of this unnatural amino acid, which is valuable for understanding its pharmacological properties and potential as a drug candidate or a component of targeted drug delivery systems.

Computational and Theoretical Investigations of R 3 Amino 3 Pyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations for Structural and Electronic Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental structural and electronic characteristics of a molecule. While specific, in-depth DFT studies exclusively on (R)-3-Amino-3-(pyridin-3-yl)propanoic acid are not widely available in peer-reviewed literature, the principles of DFT and studies on analogous pyridine-containing compounds allow for a robust theoretical understanding.

DFT calculations can optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles of its most stable conformation. For pyridine (B92270) derivatives, DFT has been used to analyze the electronic structure, including the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). echemi.com The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. echemi.com Studies on similar aminopyridines suggest that the HOMO is often located over the pyridine ring, while the LUMO may be distributed across other parts of the molecule, indicating that intramolecular charge transfer is possible. echemi.com

The electronic properties of this compound, such as its polarity and ability to act as a hydrogen bond donor or acceptor, are dictated by the arrangement of its atoms and the distribution of electrons. The pyridine ring, a key feature of this compound, is known to influence the electronic environment of molecules. acs.org The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a property that is crucial for molecular recognition in biological systems. researchgate.net

Publicly available databases provide some computed properties for this compound, which are likely derived from computational models. These properties offer a baseline for its physicochemical profile. echemi.com

Table 1: Computed Properties of this compound

Property Value Source
Molecular Weight 166.18 g/mol echemi.com
Exact Mass 166.074227566 Da echemi.com
XLogP3 -3.0 echemi.comuni.lu
Hydrogen Bond Donor Count 2 echemi.com
Hydrogen Bond Acceptor Count 4 echemi.com
Rotatable Bond Count 3 echemi.com

This data is based on computational predictions and may not have been experimentally verified.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). functmaterials.org.ua This method is fundamental in structure-based drug design for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex.

Specific molecular docking studies featuring this compound are not extensively documented in publicly accessible research. However, based on its structural features, we can predict its potential interactions with a biological target. The molecule possesses several key functional groups that can participate in binding:

The carboxylic acid group: This group can act as a hydrogen bond donor and acceptor and can also form ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a protein's binding site.

The amino group: This primary amine is a hydrogen bond donor and can also be protonated to form a positive charge, enabling ionic interactions with negatively charged residues such as aspartate or glutamate (B1630785).

The pyridine ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic ring itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

In a hypothetical docking scenario, this compound would explore various conformations within the binding pocket of a target protein. The most favorable binding pose would be the one that maximizes stabilizing interactions, such as hydrogen bonds and hydrophobic contacts, resulting in the lowest binding energy. The stereochemistry at the chiral center is expected to play a critical role in determining the precise fit and interaction with the target, as biological macromolecules are themselves chiral.

Table 2: Potential Ligand-Target Interactions for this compound

Functional Group of Ligand Potential Interacting Amino Acid Residues Type of Interaction
Carboxylic Acid (-COOH) Lysine, Arginine, Histidine Ionic Interaction, Hydrogen Bond
Amino Group (-NH₂) Aspartate, Glutamate, Serine, Threonine Ionic Interaction, Hydrogen Bond
Pyridine Ring Phenylalanine, Tyrosine, Tryptophan π-π Stacking, Hydrophobic Interaction

Conformational Analysis and Energy Estimates in Biological Contexts

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows it to bind effectively to its biological target.

For this compound, conformational flexibility arises primarily from the rotation around the single bonds in its backbone. The relative orientation of the pyridin-3-yl group, the amino group, and the carboxylic acid group is determined by the torsion angles of these rotatable bonds. Each conformation is associated with a specific potential energy, and the molecule will predominantly exist in its lowest energy conformations.

The bioactive conformation may not necessarily be the lowest energy conformation in solution; the energy penalty required to adopt the bioactive conformation is a factor that influences binding affinity.

Table 3: Key Rotatable Bonds and Potential Conformations

Rotatable Bond Description Potential Conformations
C(α)-C(β) Bond between the chiral carbon and the adjacent methylene (B1212753) carbon Staggered (gauche, anti)
C(α)-Pyridyl Bond connecting the chiral carbon to the pyridine ring Various rotational isomers influencing the orientation of the ring

Future Perspectives and Emerging Research Avenues for R 3 Amino 3 Pyridin 3 Yl Propanoic Acid

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of enantiomerically pure β-amino acids like (R)-3-Amino-3-(pyridin-3-yl)propanoic acid is a critical area of ongoing research. The development of efficient and highly selective synthetic methods is paramount for making these compounds readily available for research and potential large-scale applications.

Future research will likely focus on moving beyond classical resolution methods towards more advanced and atom-economical asymmetric syntheses. Key emerging strategies include:

Chiral Metal Complexes : The use of chiral transition metal complexes, such as those involving Nickel(II), has proven to be a powerful tool for the stereoselective synthesis of non-canonical amino acids, including those with fluorinated side chains. beilstein-journals.org Adapting this methodology could provide a direct and highly selective route to the desired (R)-enantiomer.

Enzymatic and Biocatalytic Methods : Biocatalysis offers a green and highly specific alternative for producing chiral compounds. Enzymes can be used for kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of the target molecule, often under mild reaction conditions.

Organocatalysis : The development of small organic molecule catalysts for asymmetric reactions has revolutionized synthetic chemistry. Designing an organocatalytic route, for instance, a stereoselective Michael addition to a cinnamate-type precursor followed by functional group manipulation, could provide a metal-free pathway to the target compound.

Scalable, Chromatography-Free Processes : A significant goal is the development of synthetic routes that are not only stereoselective but also scalable and avoid costly and time-consuming chromatographic purification steps. researchgate.net This could involve designing processes where the desired product crystallizes directly from the reaction mixture or employing strategic protecting group manipulations. researchgate.net For example, new methods for synthesizing enantiopure (S)-3-amino tetrahydrofuran (B95107) hydrochloride, a structurally related cyclic amine, have been developed from natural amino acids without the need for chromatography, highlighting a viable path for similar process improvements. researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While this compound is often utilized as a synthetic building block, its core structure is present in molecules with significant biological activity, suggesting a rich field for future therapeutic exploration. evitachem.comevitachem.com

Enzyme Inhibition : The pyridine-3-yl moiety is a key component in inhibitors of various enzymes. For instance, structure-activity relationship (SAR) studies have identified N-(pyridin-3-yl) amides as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). researchgate.net Aberrant GSK-3 activity is implicated in pathologies such as Alzheimer's disease, cancer, and type 2 diabetes, making it a high-value target. researchgate.net Future research could focus on synthesizing derivatives of this compound to target GSK-3 or other related kinases.

Antibacterial Agents : The pyridine-3-yl group is also found in compounds with antibacterial properties. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to possess strong activity against Gram-positive bacteria, including resistant strains. nih.gov This suggests that the this compound scaffold could be a starting point for developing novel antibiotics.

Neurological Disorders : Amino acids containing a pyridine (B92270) ring are actively investigated for their potential in treating neurological disorders. evitachem.com The structural similarity of this compound to neurotransmitters and other endogenous neuromodulators makes it and its derivatives interesting candidates for targeting receptors and enzymes within the central nervous system.

Anticancer and Antioxidant Activity : Propanoic acid derivatives are being explored as scaffolds for anticancer agents. mdpi.com In one study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrated promising anticancer and antioxidant properties. mdpi.com This indicates the versatility of the propanoic acid backbone for developing dual-function therapeutic agents.

Advanced Design of Derivatives for Improved Pharmacokinetic and Pharmacodynamic Profiles

The therapeutic potential of a molecule is critically dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. A major future research avenue is the rational design of derivatives of this compound to optimize these properties.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the parent compound is essential to understand how structural changes affect biological activity. The pyridine ring offers a key site for modification. nih.gov Altering substituents on the ring can modulate lipophilicity, aqueous solubility, metabolic stability, and hydrogen bonding capacity, all of which influence how the molecule interacts with its biological target and behaves in the body. nih.gov For example, adding electron-withdrawing or -donating groups can fine-tune the pKa of the pyridine nitrogen, affecting its interaction with protein targets.

Improving Metabolic Stability : A common challenge in drug development is rapid metabolism by liver enzymes. Rational drug design can be used to create analogs with improved stability. nih.gov This involves identifying metabolic "hot spots" on the molecule and making chemical modifications to block or slow down the metabolic process, thereby increasing the drug's half-life and bioavailability. nih.gov

Pharmacophore Modeling : By analyzing the structures of known active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then guide the design of new derivatives of this compound with a higher probability of being active.

Potential Impact of Functional Group Modifications

Modification SiteFunctional Group ExamplePotential Impact on Properties
Pyridine Ring Halogen (e.g., -Cl, -F)Increased lipophilicity, altered electronic properties, potential for halogen bonding, improved metabolic stability. nih.govevitachem.com
Pyridine Ring Methoxy (B1213986) (-OCH3)Increased hydrogen bond acceptor capacity, potential to improve solubility and alter target binding. nih.gov
Amino Group (-NH2) Acylation, AlkylationFormation of amides or secondary/tertiary amines to modulate polarity, size, and interaction with targets.
Carboxylic Acid (-COOH) Esterification, AmidationCreation of prodrugs to improve cell permeability and bioavailability; formation of amides to explore new binding interactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The traditional process of drug discovery is notoriously slow, expensive, and has a high failure rate. researchgate.netarxiv.org The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of new therapeutic agents based on scaffolds like this compound. arxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) : AI-driven QSAR models can significantly improve the prediction of a molecule's biological activity based on its chemical structure. arxiv.org By training ML algorithms on existing data sets of similar compounds, researchers can build models that predict the efficacy and potential toxicity of newly designed derivatives of this compound before they are synthesized, saving significant time and resources. arxiv.org

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. arxiv.org These models can be conditioned to generate novel derivatives of the lead compound that possess a desired set of properties, such as high predicted binding affinity for a specific target, good metabolic stability, and low toxicity. This vastly expands the chemical space that can be explored.

Virtual Screening and Target Identification : AI algorithms can rapidly screen vast virtual libraries of millions or even billions of compounds to identify those most likely to bind to a specific biological target. nih.gov Furthermore, AI can help in identifying and validating new biological targets for which derivatives of this compound might be effective. nih.gov

Predicting Protein Structures : A significant challenge in drug design is knowing the three-dimensional structure of the target protein. nih.gov AI tools like AlphaFold have made tremendous progress in accurately predicting protein structures from their amino acid sequences. nih.gov These predicted structures can then be used in structure-based drug design (SBDD) to computationally dock potential drug candidates and analyze their binding interactions, guiding the design of more potent and selective molecules. researchgate.net

By leveraging these computational tools, the development cycle for new drugs based on the this compound scaffold can be made more efficient, cost-effective, and targeted.

Q & A

Q. What are the recommended synthetic routes for (R)-3-Amino-3-(pyridin-3-yl)propanoic acid, and how can enantiomeric purity be ensured?

The synthesis typically involves asymmetric catalysis or chiral resolution. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pressure and temperature can reduce intermediates while preserving stereochemistry . To ensure enantiomeric purity, chiral chromatography (e.g., using a Chiralpak® column) or enzymatic resolution with acylases can separate (R)- and (S)-isomers. Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy are critical for verifying stereochemical integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

Key parameters include solubility, logP, and ionization constants (pKa). Solubility can be determined experimentally via shake-flask methods in buffers (pH 1–13) and compared with computational predictions (e.g., ESOL, Ali, SILICOS-IT models). LogP values, indicative of lipophilicity, are measured using reversed-phase HPLC or calculated via software like MarvinSuite. TPSA (Topological Polar Surface Area) and molar refractivity are derived computationally to predict membrane permeability .

Q. What biological assays are suitable for studying its activity?

In vitro enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) can screen for interactions with targets like aminotransferases or decarboxylases. For protein-ligand binding studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Cell-based assays (e.g., cytotoxicity or uptake studies in neuronal cell lines) assess bioavailability and BBB permeability, leveraging its structural similarity to phenylalanine derivatives .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations enhance understanding of its interaction with biological targets?

MD simulations (e.g., using GROMACS or AMBER) model the compound’s conformational flexibility and binding modes to receptors like pyridoxal phosphate-dependent enzymes. By simulating solvation effects and free-energy landscapes (e.g., MM-PBSA calculations), researchers predict binding affinities and identify key residues for mutagenesis studies. These insights guide rational drug design, particularly for neurological targets .

Q. How can contradictory solubility data from different computational models be resolved?

Discrepancies between models (e.g., ESOL vs. SILICOS-IT predictions) arise from differing training datasets. To resolve this, validate predictions experimentally via equilibrium solubility assays. For instance, if ESOL predicts 410 mg/mL but SILICOS-IT suggests 9.29 mg/mL, conduct parallel measurements in PBS and DMSO/water mixtures. Statistical analysis (e.g., Bland-Altman plots) can quantify model biases and refine computational parameters .

Q. What strategies optimize its regioselective functionalization for derivatization studies?

The pyridine ring’s electron-deficient 3-position favors electrophilic substitution. For example, nitration with HNO3/H2SO4 at 0–5°C introduces nitro groups, while Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, Na2CO3) enables biaryl synthesis. Protect the amino and carboxylic acid groups with tert-butoxycarbonyl (Boc) or benzyl esters to prevent side reactions during functionalization .

Q. How do structural modifications influence its ADMET properties?

Introducing electron-withdrawing groups (e.g., -NO2) on the pyridine ring increases logP and BBB permeability but may reduce solubility. Methylation of the amino group lowers H-bond donor count, improving metabolic stability (CYP450 resistance). In silico tools like SwissADME predict bioavailability shifts, while in vitro microsomal assays (e.g., human liver microsomes) validate metabolic pathways .

Methodological Considerations

Q. What analytical techniques are critical for quality control in synthesis?

  • HPLC-MS : Quantifies purity and detects trace intermediates using a C18 column and ESI ionization.
  • Chiral SFC : Resolves enantiomers with supercritical CO2 as the mobile phase.
  • 1H/13C NMR : Assigns proton environments (e.g., pyridine C-H vs. aliphatic protons) and confirms regiochemistry .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) or BRENDA for enzyme assays. Perform dose-response curves (IC50/EC50) in triplicate and compare with positive controls (e.g., gabapentin for neuroactivity studies) .

Computational and Structural Analysis

Q. What role does the pyridine ring play in its pharmacological profile?

The pyridine nitrogen participates in hydrogen bonding with targets (e.g., GABA receptors), while its aromaticity stabilizes π-π interactions with hydrophobic pockets. Substituents at the 3-position modulate electron density, affecting binding kinetics. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries for docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.